

kinase inhibitory profile of (R)-3-Hydroxy Midostaurin

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Compound of Interest		
Compound Name:	(R)-3-Hydroxy Midostaurin	
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An In-depth Technical Guide on the Kinase Inhibitory Profile of **(R)-3-Hydroxy Midostaurin** (CGP52421)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. [1] Following oral administration, midostaurin is extensively metabolized by the CYP3A4 enzyme into two major active metabolites, CGP62221 and CGP52421.[2] CGP52421, a hydroxylated derivative, exists as a mixture of (R) and (S) epimers and accumulates in the plasma at concentrations significantly higher than the parent drug after chronic dosing.[1][2] This extended exposure suggests that the pharmacological activity of CGP52421, including its kinase inhibitory profile, plays a crucial role in the overall efficacy and safety of midostaurin treatment. This document provides a detailed overview of the kinase inhibitory profile of CGP52421, the experimental methods used for its determination, and its impact on key signaling pathways.

Data Presentation: Kinase Inhibitory Profile

The kinase inhibitory activity of the epimeric mixture of 3-Hydroxy Midostaurin (CGP52421) has been characterized against a broad panel of kinases. Like its parent compound, CGP52421 potently inhibits mutant forms of FLT3 and KIT, which are key drivers in AML and systemic



mastocytosis, respectively.[1] Additionally, it targets other kinases implicated in oncogenic signaling and stromal support. The following table summarizes the half-maximal inhibitory concentrations (IC50) for CGP52421 against a selection of relevant kinases.

Kinase Target	IC50 (nM)	Kinase Family	Relevance
FLT3 (ITD mutant)	200-400[3]	Receptor Tyrosine Kinase	Driver of proliferation in AML
FLT3 (D835Y mutant)	200-400[3]	Receptor Tyrosine Kinase	Driver of proliferation in AML
FLT3 (Wild-Type)	Low Micromolar[3]	Receptor Tyrosine Kinase	Target in AML
KIT (D816V mutant)	320 (GI50)[3]	Receptor Tyrosine Kinase	Driver in Systemic Mastocytosis
SYK	Potent Inhibitor[1]	Non-receptor Tyrosine Kinase	Involved in B-cell receptor signaling
VEGFR2	<400[3]	Receptor Tyrosine Kinase	Angiogenesis
TRKA	<400[3]	Receptor Tyrosine Kinase	Neuronal signaling, Oncogene
PDGFRβ	63 (GI50)[3]	Receptor Tyrosine Kinase	Cell growth, proliferation
IGF1R	Potent Inhibitor[1]	Receptor Tyrosine Kinase	Cell growth, survival
LYN	Potent Inhibitor[1]	Non-receptor Tyrosine Kinase	B-cell signaling, Mast cell activation
PDPK1	Potent Inhibitor[1]	Serine/Threonine Kinase	PI3K/AKT pathway signaling
RET	Potent Inhibitor[1]	Receptor Tyrosine Kinase	Oncogene in various cancers



Note: Data is primarily derived from in vitro biochemical assays. GI50 values reflect the concentration required to inhibit cell proliferation by 50%.

Experimental Protocols

The determination of the kinase inhibitory profile of compounds like **(R)-3-Hydroxy Midostaurin** is typically achieved through in vitro kinase assays. The data presented above were generated using radiometric transphosphorylation assays.[1]

Protocol: In Vitro Radiometric Kinase Assay (Dot Blot Method)

This protocol outlines the general steps for determining the IC50 value of an inhibitor against a specific protein kinase.

- 1. Objective: To measure the enzymatic activity of a target kinase in the presence of varying concentrations of an inhibitor to determine the IC50 value.
- 2. Materials:
- Purified, active target kinase.
- Specific peptide or protein substrate for the target kinase.
- Test compound ((R)-3-Hydroxy Midostaurin / CGP52421) serially diluted in DMSO.
- Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
- Adenosine Triphosphate (ATP), both unlabeled and radiolabeled [y-32P]ATP or [y-33P]ATP.
- Phosphocellulose filter paper (e.g., P81).
- Wash buffer (e.g., phosphoric acid).
- Scintillation counter or phosphorimager.
- Microplates (96- or 384-well).



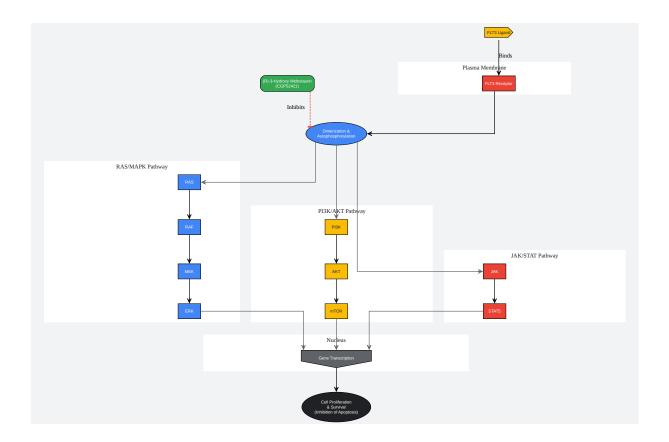
3. Procedure:

- Plate Preparation: Add the kinase reaction buffer to all wells of a microplate. Subsequently, add the specific substrate and the purified kinase enzyme to each well.
- Inhibitor Addition: Add serially diluted concentrations of CGP52421 to the appropriate wells.
 Include control wells containing only the vehicle (DMSO) for determining maximum kinase activity (100% activity) and wells without the kinase for background measurement.
- Pre-incubation: Gently mix the plate and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
- Reaction Initiation: Prepare an ATP mixture containing both unlabeled ATP (at a concentration near the Km for the specific kinase) and a tracer amount of [γ-³²P]ATP. Initiate the kinase reaction by adding this ATP mixture to all wells.
- Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The time should be optimized to ensure the reaction is within the linear range.[4]
- Reaction Termination and Spotting: Stop the reaction by adding a quenching solution (e.g., EDTA or phosphoric acid). Transfer a small aliquot from each well onto a designated spot on the phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.[4]
- Washing: Wash the filter paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid)
 to remove unincorporated [γ-32P]ATP and other reaction components.[4]
- Detection and Quantification: Air-dry the filter paper. Quantify the radioactivity in each spot using a scintillation counter or a phosphorimager. The amount of radioactivity is directly proportional to the kinase activity.
- Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization: Signaling Pathways



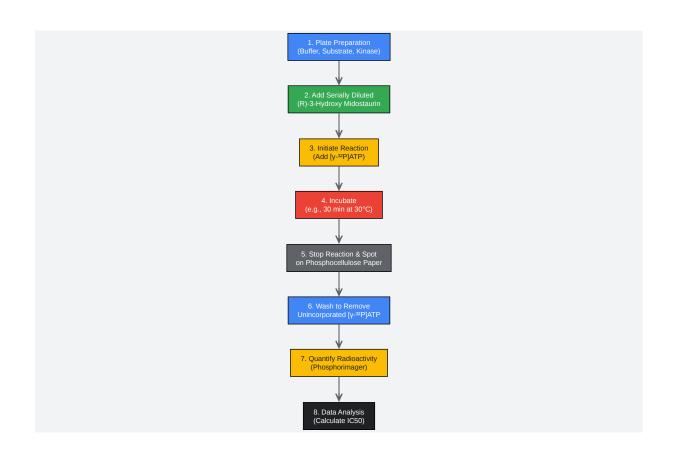
(R)-3-Hydroxy Midostaurin, as a potent inhibitor of the FLT3 receptor tyrosine kinase, disrupts downstream signaling pathways that are critical for the proliferation and survival of leukemic cells. Constitutive activation of FLT3, often through mutations like internal tandem duplications (ITD), leads to the continuous firing of these pathways.



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FLT3 Signaling Pathway and Point of Inhibition.





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Workflow for Radiometric Kinase Inhibition Assay.

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